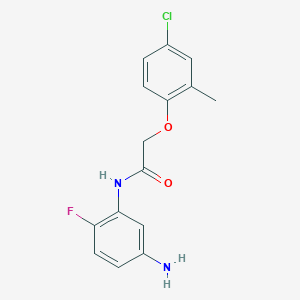

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O2/c1-9-6-10(16)2-5-14(9)21-8-15(20)19-13-7-11(18)3-4-12(13)17/h2-7H,8,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMAFDOVJQYRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Aminophenol Intermediate

Starting Material: 5-amino-2-fluorophenol or 5-amino-2-methylphenol, which can be synthesized via hydrolysis of corresponding ethyl carbonates or via nitration and subsequent reduction.

- Hydrolysis of the corresponding ethyl carbonate, as described in patent JPH05286912A, involves hydrolyzing (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate using bases like sodium hydroxide or potassium hydroxide, yielding the amino-phenol derivative with high selectivity and yield.

- Solvent: Aqueous alcohol or polar aprotic solvents

- Base: NaOH or KOH

- Temperature: 25–80°C

- Time: 2–6 hours

Formation of the Acetamide Linkage

- Acyl chlorides such as chloroacetyl chloride or methylacetyl chloride, depending on the desired substitution pattern

- Base catalysts like pyridine or triethylamine to facilitate acylation

- The amino group of the phenol derivative reacts with the acyl chloride in an inert solvent (e.g., dichloromethane or pyridine) at low temperature (0–25°C).

- The reaction proceeds via nucleophilic acyl substitution, forming the acetamide linkage.

- Solvent: Dichloromethane or pyridine

- Temperature: 0–25°C

- Duration: 2–4 hours

Coupling with Phenoxy Derivatives

- 4-chloro-2-methylphenol or similar phenol derivatives

- Base: Potassium carbonate or sodium hydride for deprotonation

- Catalyst: Copper or palladium catalysts can be employed for coupling reactions

- The phenol derivative is deprotonated with the base, then reacted with the acetamide intermediate under reflux conditions to form the phenoxy linkage via nucleophilic substitution.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 80–120°C

- Time: 4–12 hours

Industrial-Scale Synthesis Considerations

For large-scale production, process optimization focuses on:

- Reaction efficiency: Maximizing yield and purity through controlled temperature and reagent stoichiometry.

- Purification: Employing crystallization or chromatography to isolate the final compound.

- Green chemistry: Using environmentally benign solvents and reagents, and minimizing waste.

Data Table of Preparation Methods

| Step | Starting Material | Reagent | Solvent | Conditions | Key Notes |

|---|---|---|---|---|---|

| 1 | 5-amino-2-fluorophenol | NaOH or KOH | Water/Alcohol | 25–80°C, 2–6 hrs | Hydrolysis of ethyl carbonate |

| 2 | Aminophenol derivative | Acyl chloride | Dichloromethane or pyridine | 0–25°C, 2–4 hrs | Acylation to form acetamide |

| 3 | Acetamide intermediate | Phenol derivative | DMF or DMSO | 80–120°C, 4–12 hrs | Phenoxy coupling |

Research Findings and Notes

- The hydrolysis of ethyl carbonates derived from amino-phenyl compounds offers a high-yield route for the amino-phenol precursor, as demonstrated in patent JPH05286912A, which emphasizes selectivity and operational simplicity.

- Acylation reactions are optimized at low temperatures to prevent side reactions and ensure regioselectivity.

- Coupling reactions are facilitated by strong bases and elevated temperatures to promote nucleophilic substitution on phenol derivatives.

- Scale-up processes require rigorous control of reaction parameters to maintain product consistency and purity.

Scientific Research Applications

Chemistry

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Nitroso derivatives |

| Reduction | Sodium borohydride | Amino derivatives |

| Substitution | Halogens | Halogenated compounds |

Biological Applications

The compound is being investigated for its potential as a biochemical probe to study enzyme interactions and signaling pathways. Notably, it may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Mechanism of Action:

- Enzyme Inhibition: It may inhibit specific enzymes involved in key biochemical pathways.

- Receptor Modulation: The compound has the potential to modulate receptor activities crucial for cellular signaling.

Medical Applications

This compound is explored for its therapeutic properties:

- Anti-inflammatory Activity: Preliminary studies indicate that it may reduce inflammation by inhibiting COX enzymes.

- Anticancer Potential: The compound is being researched for its ability to induce apoptosis in cancer cells. Its halogen substituents enhance lipophilicity, facilitating penetration into tumor tissues.

| Biological Activity | Effectiveness |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, moderate against Escherichia coli |

| Anticancer | Induces apoptosis in cancer cells |

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties such as polymers and coatings. Its unique electronic properties due to the presence of fluorine and chlorine atoms make it valuable in material science.

Case Studies

-

Antimicrobial Studies:

Research has shown that this compound exhibits significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). It also shows moderate efficacy against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans.- Study Findings:

- Effective against S. aureus

- Moderate activity against E. coli and C. albicans

- Study Findings:

-

Anticancer Research:

Preliminary findings indicate that the compound induces apoptosis in various cancer cell lines through modulation of apoptotic pathways. The presence of halogen substituents enhances its bioavailability within tumor tissues.- IC50 Values: Preliminary studies suggest IC50 values indicating effective cytotoxicity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phenoxyacetamide Derivatives

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-chloro-2-methylphenoxy group is shared among the target compound, WH7, and Ani7. While WH7 exhibits auxin-like activity , Ani9 shows selective TMEM16A inhibition , suggesting that the terminal amine/heterocyclic group (e.g., triazole in WH7 vs. methoxyphenylimine in Ani9) critically modulates target specificity. Halogenation patterns influence molecular weight and hydrophobicity. For example, the trichlorophenoxy derivative (379.07 g/mol) is heavier and more lipophilic than the target compound (308.74 g/mol), which may affect membrane permeability.

Positional Isomerism: Comparing the target compound with its positional isomers (2-chlorophenoxy vs.

This feature could enhance solubility or interaction with biological targets, though empirical data are lacking.

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide, with the molecular formula C₁₅H₁₄ClFN₂O₂ and a molecular weight of 308.73 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications in medicine, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple functional groups, including an amino group, a fluorine atom, and a chloro-substituted phenoxy group. These features contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key biochemical pathways.

- Receptor Modulation : It has the potential to modulate receptor activities that are crucial for cellular signaling.

- Pathway Interference : It can influence pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications in inflammatory diseases and cancer.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl compounds demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | Effective | Moderate | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Moderate |

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through modulation of apoptosis-related pathways. The presence of halogen substituents enhances lipophilicity, facilitating cell membrane penetration and increasing bioavailability in tumor tissues .

Comparative Analysis with Similar Compounds

When compared to structurally related compounds such as N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide and N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)acetamide, the unique combination of fluorine and chlorine in the target compound provides distinct electronic properties that may enhance its biological activity .

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and chlorine atoms | Antimicrobial, anticancer |

| N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide | Chlorine only | Antimicrobial |

| N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)acetamide | Methyl group only | Limited activity |

Case Studies

- Study on Antimicrobial Efficacy : A series of experiments conducted on various derivatives showed that the presence of halogenated substituents significantly improved the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of certain cancer cell lines, suggesting its potential role as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.